Molecular Weight: Doubly vs. Mono-Brominated Scaffold
The target compound carries two bromine atoms (aryl Br at C-4 and benzylic Br at C-3), resulting in a molecular weight of 295.93 g/mol — 78.89 g/mol (36.3%) higher than mono-brominated analogs such as 3-(bromomethyl)-2-fluorobenzaldehyde (MW 217.04 g/mol) . This additional mass corresponds to an extra synthetic vector (C-4 aryl bromide) that supports sequential cross-coupling and functionalization strategies unavailable with simpler building blocks. The higher MW also signals a more advanced intermediate state, potentially reducing downstream synthetic step count in multi-step medicinal chemistry campaigns.
| Evidence Dimension | Molecular weight (g/mol) as a proxy for structural complexity and synthetic vector count |
|---|---|
| Target Compound Data | 295.93 g/mol (C₈H₅Br₂FO, two C–Br reactive sites) |
| Comparator Or Baseline | 3-(Bromomethyl)-2-fluorobenzaldehyde: 217.04 g/mol (C₈H₆BrFO, one C–Br site) |
| Quantified Difference | +78.89 g/mol (+36.3%) |
| Conditions | Calculated from molecular formula; vendor-certified purity ≥98% for target compound |
Why This Matters
Procurement decisions should weigh reactive-site count per unit mass: the target compound delivers two electrophilic handles per molecule, potentially reducing the number of distinct building blocks required and simplifying supply chain logistics.
